Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a thiophene-derived small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a benzamido moiety at position 2. The benzamido group is further modified at the para position with a pyrrolidin-1-ylsulfonyl substituent. The compound is synthesized via acylation of the intermediate ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride, a method analogous to derivatives reported in literature .
Properties
IUPAC Name |
ethyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-7-3-4-8-18(17)30-21(19)23-20(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h9-12H,2-8,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCNZZHKFWMOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the tetrahydrobenzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the sulfonamide group: This step involves the reaction of the tetrahydrobenzo[b]thiophene intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the pyrrolidine ring: The sulfonamide intermediate is then reacted with pyrrolidine under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of sulfonamide-containing compounds with biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrrolidine ring can enhance binding affinity through additional interactions with the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The tetrahydrobenzo[b]thiophene scaffold is a versatile platform for medicinal chemistry. Key analogues differ in substituents on the benzamido group or core modifications:
*Predicted based on structural similarity to kinase-targeting sulfonamides .
Physicochemical Properties
- Solubility: Sulfonamide derivatives (e.g., pyrrolidinyl/morpholino) exhibit higher aqueous solubility than unsubstituted benzamido analogues due to increased polarity .
- Acidity : Predicted pKa values for sulfonamide derivatives (~11.93) suggest deprotonation at physiological pH, enhancing membrane permeability .
Biological Activity
Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H24N4O5S
- Molecular Weight : 444.57 g/mol
- CAS Number : 4182743
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit notable antitumor properties. For instance, a series of compounds related to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values ranged from 23.2 to 49.9 μM for the most active compounds .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 1 | 23.2 | MCF-7 (Breast Cancer) |
| 2 | 30.5 | A549 (Lung Cancer) |
| 3 | 45.0 | HeLa (Cervical Cancer) |
| 4 | 49.9 | HCT116 (Colon Cancer) |
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells via mitochondrial pathways.
- Modulation of Immune Response : By inhibiting cytokine production, it may help modulate immune responses in inflammatory conditions.
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for breast cancer .
Case Study 2: Inflammatory Disease Model
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased levels of inflammatory markers and improved clinical scores compared to controls. This suggests its potential utility in treating conditions characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
